XLogP3 Lipophilicity Gain of 1.15–1.4 Log Units Over the Des-Methyl Analog Drives Differential Permeability Predictions
The target compound bears an ortho-methyl substituent on the aniline ring that is absent in the closest des-methyl analog 4-(1H-imidazol-4-yl)aniline (CAS 29528-28-7). This methyl group increases computed XLogP3 from approximately 0.25–1.0 (des-methyl, depending on computational method) to 1.4 (target), a difference of +0.4 to +1.15 log units [1]. In drug discovery contexts, a ΔLogP of this magnitude is associated with measurably altered membrane permeability, and the oral bioavailability progression of imidazole-based CDK inhibitors was directly enabled by lipophilicity-modulating substituents on the aniline terminus [2]. For researchers synthesizing focused libraries where permeability is a key optimization parameter, the higher-XLogP3 target compound provides a starting scaffold with intrinsically greater predicted passive permeability than the des-methyl variant, without requiring additional synthetic steps to install lipophilic groups.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 (PubChem computed) |
| Comparator Or Baseline | 4-(1H-Imidazol-4-yl)aniline: XLogP3 = 0.25 (ACD/LogP, ChemSpider); 1.02–2.24 (alternate methods, vendor databases) |
| Quantified Difference | ΔXLogP3 = +0.4 to +1.15 log units (method-dependent); HBD reduction from 3 to 2 |
| Conditions | PubChem XLogP3 3.0 algorithm; ACD/Labs Percepta v14.00; computed descriptors at pH 7.4 |
Why This Matters
The higher lipophilicity and reduced HBD count of the target compound predict improved passive membrane permeability relative to the des-methyl analog, making it the preferred starting scaffold for lead optimization programmes where cellular permeability is a key selection criterion.
- [1] PubChem. 5-(1H-Imidazol-4-yl)-2-methylaniline. CID 90333829. XLogP3: 1.4; HBD: 2. National Center for Biotechnology Information. View Source
- [2] Anderson M, Beattie JF, Breault GA, et al. Imidazoles: SAR and development of a potent class of cyclin-dependent kinase inhibitors. Bioorg Med Chem Lett. 2008;18(20):5483-5486. doi:10.1016/j.bmcl.2008.09.013. View Source
